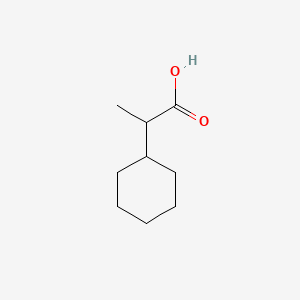

2-Cyclohexylpropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 225250. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7(9(10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLUSLNMNQAPOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310992 | |

| Record name | 2-Cyclohexylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6051-13-4 | |

| Record name | 2-Cyclohexylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6051-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006051134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6051-13-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclohexylpropanoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylpropanoic acid is a carboxylic acid characterized by a cyclohexane (B81311) ring attached to the alpha-carbon of a propanoic acid moiety. Its structure, which includes a chiral center, gives rise to stereoisomers with potentially distinct biological activities, making it a molecule of interest in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound, intended to serve as a valuable resource for researchers and professionals in the field.

Chemical and Physical Properties

This compound exists as a racemic mixture and as individual (R)- and (S)-enantiomers. The physical and chemical properties can vary between these forms.

Table 1: Physicochemical Properties of this compound

| Property | Racemic Mixture | (S)-Enantiomer | (R)-Enantiomer |

| IUPAC Name | (±)-2-Cyclohexylpropanoic acid | (2S)-2-Cyclohexylpropanoic acid[1] | (2R)-2-Cyclohexylpropanoic acid[2] |

| Synonyms | 2-Cyclohexylpropionic acid | (S)-2-Cyclohexylpropionic acid | (R)-2-Cyclohexylpropionic acid |

| CAS Number | 6051-13-4[3] | 3527-63-7[1] | 3451-36-3[4] |

| Molecular Formula | C₉H₁₆O₂[3] | C₉H₁₆O₂[1] | C₉H₁₆O₂[4] |

| Molecular Weight | 156.22 g/mol [3] | 156.22 g/mol [1][5] | 156.22 g/mol [4] |

| Melting Point | Data not available | 46-47 °C[5] | Data not available |

| Boiling Point | Data not available | 95 °C at 0.2 Torr[5] | Data not available |

| Density | Data not available | 1.019 ± 0.06 g/cm³ (Predicted)[5] | Data not available |

| Solubility | Data not available | Data not available | Data not available |

| pKa | Data not available | 4.79 ± 0.10 (Predicted)[5] | Data not available |

Chemical Structure and Stereoisomerism

The core structure of this compound consists of a cyclohexane ring bonded to the second carbon atom of a propanoic acid chain. This second carbon atom is a chiral center, leading to the existence of two enantiomers: (S)-2-Cyclohexylpropanoic acid and (R)-2-Cyclohexylpropanoic acid.

The spatial arrangement of the substituents around the chiral center determines the stereochemistry of the molecule. The cyclohexane ring can adopt various conformations, with the chair conformation being the most stable. The orientation of the propanoic acid group relative to the cyclohexane ring (axial vs. equatorial) can influence the molecule's overall energy and reactivity.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the alkylation of a suitable enolate with a cyclohexyl halide, or the hydrogenation of a corresponding unsaturated precursor. A plausible, though not explicitly detailed in the provided search results, method could be the reaction of a Grignard reagent with 2-bromopropanoic acid.

Hypothetical Grignard Reaction Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., argon). Cyclohexyl bromide is added dropwise to initiate the formation of cyclohexylmagnesium bromide.

-

Reaction with 2-Bromopropanoic Acid: A solution of 2-bromopropanoic acid in anhydrous diethyl ether is added dropwise to the Grignard reagent at a controlled temperature (e.g., 0 °C).

-

Work-up: The reaction mixture is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Analytical Methodologies

The analysis of this compound, particularly the separation and quantification of its enantiomers, is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

General HPLC Protocol for Chiral Separation:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or mass spectrometric detector.

-

Chiral Stationary Phase (CSP): A column with a chiral selector is essential for enantiomeric separation. Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating acidic compounds.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used in normal-phase chromatography. For reversed-phase chromatography, a mixture of water, acetonitrile, or methanol (B129727) with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is common.

-

Detection: UV detection at a wavelength where the analyte absorbs, or mass spectrometry for higher sensitivity and structural confirmation.

-

Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information directly linking this compound to specific biological activities or signaling pathways. However, the structural similarity to other 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), suggests potential for similar biological effects. The biological activity of propionic acid itself has been studied, indicating roles in lowering fatty acid content, reducing food intake, and exerting immunosuppressive actions. These effects are thought to be mediated through interactions with G-protein coupled receptors and activation of peroxisome proliferator-activated receptor γ (PPARγ).

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound and its enantiomers. Computational modeling and in vitro screening assays would be valuable first steps in identifying potential biological activities.

Conclusion

This compound is a chiral carboxylic acid with potential for further investigation in the fields of medicinal chemistry and drug development. This guide has summarized the currently available information on its chemical and physical properties, structure, and potential analytical methodologies. While detailed experimental protocols and biological activity data are still lacking in the public domain, the information provided herein serves as a foundational resource for researchers interested in exploring this molecule. Further studies are warranted to fully characterize its properties, develop efficient synthetic and analytical methods, and uncover its potential biological functions.

References

- 1. (S)-2-Cyclohexylpropanoic acid | C9H16O2 | CID 6951740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-2-Cyclohexylpropanoic acid | C9H16O2 | CID 6951742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Cyclohexylpropionic acid | C9H16O2 | CID 99816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. capotchem.com [capotchem.com]

- 5. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis and Characterization of (S)-2-Cyclohexylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Cyclohexylpropanoic acid is a chiral carboxylic acid of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis and characterization. Key synthetic strategies, including chiral resolution and asymmetric synthesis, are detailed with experimental protocols. Furthermore, this document outlines the analytical techniques for characterizing the compound, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), supported by quantitative data and spectral analysis.

Introduction

(S)-2-Cyclohexylpropanoic acid is a chiral building block whose stereochemistry can be crucial for the biological activity and physical properties of larger molecules incorporating this moiety. The development of efficient and stereoselective synthetic routes to access the pure (S)-enantiomer is therefore of significant importance. This guide details established methods for its preparation and provides a thorough analysis of its structural and physicochemical properties.

Physicochemical Properties

A summary of the key computed physicochemical properties of (S)-2-Cyclohexylpropanoic acid is presented in Table 1.[1]

Table 1: Computed Physicochemical Properties of (S)-2-Cyclohexylpropanoic Acid [1]

| Property | Value |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol |

| XLogP3 | 3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 156.115029749 Da |

| Monoisotopic Mass | 156.115029749 Da |

Synthesis of (S)-2-Cyclohexylpropanoic Acid

The synthesis of enantiomerically pure (S)-2-Cyclohexylpropanoic acid can be approached through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution of Racemic 2-Cyclohexylpropanoic Acid

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. A common method is the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility and subsequent liberation of the desired enantiomer.

Caption: Workflow for Chiral Resolution.

This protocol is a representative procedure for the resolution of a racemic carboxylic acid.

-

Diastereomeric Salt Formation:

-

Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Add (S)-(-)-α-phenylethylamine (0.5 eq) to the solution. The use of a sub-stoichiometric amount of the resolving agent often leads to a higher enantiomeric excess in the crystallized salt.

-

Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a small amount of the cold solvent to remove impurities.

-

The enantiomeric purity of the salt can be checked at this stage by liberating the acid from a small sample and analyzing it by chiral chromatography.

-

If necessary, the salt can be recrystallized to improve its diastereomeric purity.

-

-

Liberation of the (S)-Enantiomer:

-

Suspend the diastereomerically enriched salt in water.

-

Add a strong acid, such as 2M hydrochloric acid, until the pH is acidic (pH 1-2).

-

Extract the liberated (S)-2-cyclohexylpropanoic acid with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched product.

-

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly from a prochiral precursor, often employing a chiral auxiliary or catalyst.

A reliable method for the asymmetric synthesis of chiral carboxylic acids is the alkylation of an enolate derived from a chiral auxiliary, such as an Evans oxazolidinone.

Caption: Asymmetric Synthesis Workflow.

This protocol is adapted from established procedures for asymmetric alkylation.[2]

-

Acylation of the Chiral Auxiliary:

-

Dissolve the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

-

Add a strong base such as n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

-

Add propanoyl chloride (1.1 eq) dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent.

-

Purify the N-propanoyl auxiliary by flash column chromatography.

-

-

Diastereoselective Alkylation:

-

Dissolve the N-propanoyl auxiliary (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.

-

Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) and stir for 30 minutes to form the enolate.

-

Add cyclohexylmethyl bromide (1.5 eq) to the reaction mixture.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride, allow it to warm to room temperature, and extract the product.

-

The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product. Purify by flash column chromatography to isolate the major diastereomer.

-

-

Auxiliary Cleavage:

-

Dissolve the purified N-alkylated auxiliary in a mixture of THF and water (e.g., 4:1) at 0 °C.

-

Add aqueous hydrogen peroxide (e.g., 30%, 4.0 eq) followed by lithium hydroxide (B78521) (2.0 eq).

-

Stir the mixture vigorously at 0 °C for 2 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Adjust the pH of the solution to ~10 with a saturated aqueous solution of sodium bicarbonate to allow for the extraction and recovery of the chiral auxiliary with dichloromethane.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl.

-

Extract the acidified aqueous layer with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-2-cyclohexylpropanoic acid.

-

Characterization

The synthesized (S)-2-Cyclohexylpropanoic acid should be thoroughly characterized to confirm its structure, purity, and enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the cyclohexyl and propanoic acid moieties. The proton on the chiral center (C2) will appear as a multiplet, coupled to the methyl protons and the methine proton of the cyclohexyl group. The cyclohexyl protons will appear as a series of broad multiplets in the upfield region. The carboxylic acid proton will be a broad singlet, typically downfield.

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~180 |

| C2 (chiral center) | ~45-50 |

| C1' (cyclohexyl) | ~40-45 |

| Cyclohexyl CH₂ | ~25-35 |

| CH₃ | ~15-20 |

Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

In electron ionization (EI) mass spectrometry, this compound (MW = 156.22) is expected to show a molecular ion peak (M⁺) at m/z 156. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group and cleavage of the C-C bonds.[3]

-

Loss of the carboxyl group (-COOH): This would result in a fragment at m/z 111 (M - 45).

-

Loss of the cyclohexyl group: Cleavage of the bond between the chiral carbon and the cyclohexyl ring would lead to a fragment corresponding to the cyclohexyl cation at m/z 83.

-

McLafferty rearrangement: If applicable, this could lead to characteristic neutral losses.

Caption: Plausible MS Fragmentation Pathways.

Chiral Chromatography

To determine the enantiomeric excess (ee) of the synthesized (S)-2-cyclohexylpropanoic acid, chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) is employed. The sample is passed through a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of their relative amounts.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of (S)-2-Cyclohexylpropanoic acid. By following the outlined experimental protocols for either chiral resolution or asymmetric synthesis, researchers can obtain this valuable chiral building block in high enantiomeric purity. The characterization data and workflows presented herein serve as a comprehensive resource for the verification of the synthesized product. The methodologies described are robust and can be adapted for the synthesis of related chiral carboxylic acids, which are of significant interest in the fields of drug discovery and development.

References

Spectroscopic Data of (R)-2-Cyclohexylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (R)-2-Cyclohexylpropanoic acid. The information detailed herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Cyclohexylpropanoic acid. It is important to note that while the target molecule is the (R)-enantiomer, some of the referenced data may be from the racemic mixture. For standard NMR and IR spectroscopy, the spectra of the two enantiomers are identical. Chiral-specific NMR techniques would be required to distinguish between the (R) and (S) enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | Broad Singlet | 1H | -COOH |

| ~2.20 | Quartet | 1H | -CH(COOH)- |

| ~1.60 - 1.85 | Multiplet | 5H | Cyclohexyl protons |

| ~1.05 - 1.40 | Multiplet | 5H | Cyclohexyl protons |

| ~0.85 - 1.00 | Multiplet | 1H | Cyclohexyl proton |

| ~1.15 | Doublet | 3H | -CH₃ |

¹³C NMR (Carbon NMR) Data

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~182 | C=O (Carboxylic Acid) |

| ~45 | -CH(COOH)- |

| ~42 | Cyclohexyl CH |

| ~30 | Cyclohexyl CH₂ |

| ~26 | Cyclohexyl CH₂ |

| ~25 | Cyclohexyl CH₂ |

| ~15 | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Absorption | Functional Group |

| 2500-3300 | Broad, strong | O-H stretch (Carboxylic Acid)[1][2] |

| 2850-2960 | Medium to strong | C-H stretch (Alkyl) |

| 1700-1725 | Strong | C=O stretch (Carboxylic Acid)[1][2] |

| 1210-1320 | Strong | C-O stretch (Carboxylic Acid) |

| ~1450 | Medium | C-H bend (Alkyl) |

Mass Spectrometry (MS)

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

| m/z Ratio | Relative Intensity | Possible Fragment |

| 156 | Moderate | [M]⁺ (Molecular Ion) |

| 111 | Moderate | [M - COOH]⁺ |

| 83 | Strong | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 74 | Moderate | [CH₃CHCOOH]⁺ |

| 55 | Strong | [C₄H₇]⁺ |

| 45 | Moderate | [COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Materials:

-

(R)-2-Cyclohexylpropanoic acid sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃)

-

5 mm NMR tube

-

NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a small vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve homogeneity. Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

(R)-2-Cyclohexylpropanoic acid sample (1-2 mg)

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer with a sample holder

Procedure:

-

Sample Preparation (KBr Pellet Method): Place 1-2 mg of the solid sample into an agate mortar. Add approximately 100-200 mg of dry KBr powder. Gently grind the mixture with the pestle to a fine, homogeneous powder. Transfer the powder to a pellet die.

-

Pellet Formation: Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.

-

Sample Spectrum: Carefully place the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum.

-

Data Analysis: Process the spectrum to identify the characteristic absorption bands and correlate them with the corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

(R)-2-Cyclohexylpropanoic acid sample

-

Volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether)

-

GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent.

-

Instrument Setup: Set the GC parameters, including the injector temperature, oven temperature program, and carrier gas flow rate. Set the MS parameters, including the ionization mode (typically electron ionization, EI), mass range, and scan speed.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Chromatographic Separation: The sample is vaporized and carried through the GC column by the carrier gas. The components of the sample are separated based on their volatility and interaction with the column's stationary phase.

-

Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, the molecules are ionized and fragmented. The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain information about the structure of the molecule.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chiral compound like (R)-2-Cyclohexylpropanoic acid.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Cyclohexylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Cyclohexylpropanoic acid (CAS No: 6051-13-4). The document details its chemical structure, molecular formula, and molecular weight, and summarizes its key physical characteristics in a structured tabular format. Furthermore, this guide outlines detailed experimental protocols for its synthesis via the hydrogenation of 2-phenylpropanoic acid, as well as general procedures for its conversion into ester and amide derivatives. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and other scientific endeavors involving this compound.

Chemical and Physical Properties

This compound is a carboxylic acid characterized by a cyclohexane (B81311) ring attached to the alpha-position of a propanoic acid moiety.[1][2] Its fundamental properties are summarized below.

General Information

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 2-Cyclohexylpropionic acid, alpha-Methylcyclohexaneacetic acid | [1][2] |

| CAS Number | 6051-13-4 | [1][3] |

| Molecular Formula | C9H16O2 | [1][2] |

| Molecular Weight | 156.22 g/mol | [1][2] |

| Physical Form | Solid | [4] |

Tabulated Physical and Chemical Data

| Property | Value | Notes | Source |

| Melting Point | 46-47 °C | For (S)-enantiomer | [5] |

| Boiling Point | 95 °C at 0.2 Torr | For (S)-enantiomer | [5] |

| Density | 1.019 ± 0.06 g/cm³ | Predicted | [5] |

| pKa | 4.79 ± 0.10 | Predicted | [5] |

| Solubility | Insoluble in water. Soluble in chloroform (B151607) and methanol. | General observation | [4] |

| XlogP | 3.0 | Predicted | [6] |

Experimental Protocols

Synthesis of this compound via Hydrogenation

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of 2-phenylpropanoic acid. This reaction involves the reduction of the aromatic ring to a cyclohexane ring.

Caption: Synthesis of this compound.

-

Catalyst Preparation: In a suitable hydrogenation reactor, suspend 5% Palladium on carbon (Pd/C) catalyst in ethanol. The catalyst loading is typically 5-10% by weight relative to the starting material.

-

Reaction Setup: Dissolve 2-phenylpropanoic acid in ethanol and add the solution to the reactor containing the catalyst.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 1-10 atm) and stir the mixture vigorously at room temperature (25°C).

-

Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

-

Work-up: Upon completion, carefully vent the hydrogen from the reactor and purge with an inert gas (e.g., nitrogen or argon). Remove the catalyst by filtration through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude this compound can be further purified by recrystallization or distillation.

Esterification of this compound (General Procedure)

The following is a general protocol for the Fischer esterification of a carboxylic acid, which can be adapted for this compound.

Caption: General Esterification Workflow.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound, a large excess of the desired alcohol (e.g., ethanol, which can also serve as the solvent), and a catalytic amount of concentrated sulfuric acid (a few drops).

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved by distillation.

Amide Formation from this compound (General Procedure)

This section describes a general method for converting a carboxylic acid to an amide using a coupling agent.

Caption: General Amide Formation Workflow.

-

Reaction Setup: Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or dimethylformamide) in a round-bottom flask under an inert atmosphere.

-

Activation: Add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a base like triethylamine (B128534) or diisopropylethylamine. Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Amine Addition: Add the desired amine (e.g., a solution of ammonia in an organic solvent, or a primary/secondary amine) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature until completion, which can be monitored by TLC.

-

Work-up: If DCC is used, the dicyclohexylurea byproduct will precipitate and can be removed by filtration. Dilute the reaction mixture with an organic solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.

Signaling Pathways

Currently, there is no available scientific literature that describes the involvement of this compound in any specific biological signaling pathways. Further research is required to elucidate any potential biological activity and its mechanism of action.

Conclusion

This technical guide has consolidated the available information on the physical and chemical properties of this compound. While some experimental data, particularly for the racemic mixture, remains to be fully characterized, this document provides a solid foundation of its known attributes. The detailed synthetic and derivatization protocols offer practical guidance for researchers working with this compound. The absence of information regarding its role in signaling pathways highlights a potential area for future investigation, particularly for those in drug discovery and development.

References

- 1. prepchem.com [prepchem.com]

- 2. 2-Cyclohexylpropionic acid | C9H16O2 | CID 99816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6051-13-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound | 6051-13-4 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. PubChemLite - this compound (C9H16O2) [pubchemlite.lcsb.uni.lu]

Unraveling the Enigma: A Speculative Mechanism of Action for 2-Cyclohexylpropanoic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the speculative mechanism of action of 2-Cyclohexylpropanoic acid, a compound for which direct biological activity data is not extensively available in current literature. Drawing upon its structural analogy to the well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), specifically the propanoic acid derivatives (profens), we hypothesize a primary mode of action centered on the inhibition of cyclooxygenase (COX) enzymes. This document outlines the theoretical basis for this speculation, proposes a comprehensive suite of in-vitro experiments to validate this hypothesis, and presents the anticipated data in a structured format. All described signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for future research endeavors. It is critical to note that the experimental data presented herein is illustrative and intended to serve as a template for prospective studies.

Introduction: Structural Analogy as a Predictive Tool

This compound shares a core structural motif with several widely used NSAIDs, such as Ibuprofen and Naproxen. This family of drugs, often referred to as "profens," is characterized by a propanoic acid moiety attached to a larger, often aromatic, group. The presence of the carboxylic acid group and the stereocenter at the alpha-carbon are crucial for their anti-inflammatory, analgesic, and antipyretic properties. The primary mechanism for this class of drugs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are pivotal in the inflammatory cascade. Given this strong structural resemblance, it is plausible to speculate that this compound may exert its biological effects through a similar mechanism.

Speculative Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

We postulate that this compound functions as a competitive inhibitor of the COX enzymes. These enzymes catalyze the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor to various pro-inflammatory prostaglandins (B1171923) and thromboxanes. By binding to the active site of COX-1 and COX-2, this compound would prevent the binding of arachidonic acid, thereby reducing the production of these inflammatory mediators. The cyclohexyl group likely interacts with a hydrophobic pocket in the enzyme's active site, while the carboxylate group is predicted to form ionic bonds with key amino acid residues, such as Arginine 120, a critical interaction for many NSAIDs.

Signaling Pathway Diagram

The Untapped Therapeutic Potential of 2-Cyclohexylpropanoic Acid Derivatives: A Technical Guide for Drug Discovery

An In-depth Exploration of Potential Biological Activities, Experimental Evaluation Protocols, and Future Research Directions

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles is a constant driving force in pharmaceutical research. Within this landscape, the structural motif of 2-cyclohexylpropanoic acid presents an intriguing, yet underexplored, scaffold for drug design. While its aryl-containing cousins, the 2-arylpropanoic acids (profens), are well-established as non-steroidal anti-inflammatory drugs (NSAIDs), the biological activities of their alicyclic counterparts remain largely uncharted territory in publicly available literature. This technical guide aims to bridge this knowledge gap by providing a comprehensive overview of the potential biological activities of this compound derivatives, drawing upon the established pharmacology of structurally related compounds and outlining detailed experimental methodologies for their evaluation.

This document serves as a foundational resource for researchers and drug development professionals interested in exploring this promising class of compounds. By presenting a clear roadmap for synthesis, biological screening, and mechanistic studies, we hope to stimulate further investigation into the therapeutic potential of this compound derivatives.

Potential Biological Activities: An Extrapolation from Known Bioactive Scaffolds

While specific data for a wide range of this compound derivatives is scarce, their structural similarity to well-known NSAIDs provides a strong rationale for investigating their potential as anti-inflammatory and analgesic agents. Furthermore, the lipophilic cyclohexyl moiety may confer unique pharmacokinetic and pharmacodynamic properties, potentially leading to novel activities in other therapeutic areas such as oncology and infectious diseases.

Anti-inflammatory and Analgesic Activity

The primary mechanism of action for most 2-arylpropanoic acid NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of pain and inflammation. It is highly probable that this compound derivatives share this mechanism. The key areas of investigation for this activity include:

-

COX-1 and COX-2 Inhibition: Determining the inhibitory potency (IC50) and selectivity for the two main COX isoforms is crucial. Selective COX-2 inhibition is often sought to minimize the gastrointestinal side effects associated with COX-1 inhibition.

-

In Vivo Efficacy: Evaluating the anti-inflammatory effects in animal models, such as the carrageenan-induced paw edema model, and assessing analgesic properties through tests like the acetic acid-induced writhing test are essential steps.

Anticancer Activity

Several NSAIDs have demonstrated anticancer properties through both COX-dependent and COX-independent mechanisms. The potential for this compound derivatives to exhibit cytotoxic or anti-proliferative effects against various cancer cell lines warrants investigation. Key parameters to assess include the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines.

Antimicrobial Activity

The modification of carboxylic acid scaffolds has yielded compounds with significant antimicrobial properties. The potential of this compound derivatives to inhibit the growth of various bacterial and fungal strains should be explored. The minimum inhibitory concentration (MIC) is a key quantitative measure for this activity.

Quantitative Data on Related Propanoic Acid Derivatives

To provide a tangible framework for comparison, the following tables summarize quantitative data for structurally related propanoic acid derivatives, demonstrating the range of activities that could be expected from this compound analogs.

Table 1: In Vitro Anti-inflammatory Activity of Representative Propanoic Acid Derivatives

| Compound/Derivative Class | Target | Assay Type | IC50 (µM) |

| Ibuprofen | COX-1 | Enzyme Inhibition | 13.5 |

| Ibuprofen | COX-2 | Enzyme Inhibition | 15.2 |

| Flurbiprofen | COX-1 | Enzyme Inhibition | 0.28 |

| Flurbiprofen | COX-2 | Enzyme Inhibition | 0.84 |

| Novel Pyrazole Analogues | COX-1 | Enzyme Inhibition | 12.5 - >100 |

| Novel Pyrazole Analogues | COX-2 | Enzyme Inhibition | 1.79 - 25.3 |

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Representative Propanoic Acid Derivatives

| Compound/Derivative | Animal Model | Assay Type | ED50 (mg/kg) |

| Ibuprofen | Rat | Carrageenan-induced Paw Edema | 15 |

| Celecoxib Derivative (PC-407) | Mouse | Acetic Acid-induced Writhing | 63.3 |

| Celecoxib Derivative (PC-406) | Mouse | Formalin Test | 55.8 |

Table 3: Anticancer Activity of Representative Propanoic Acid Derivatives

| Compound/Derivative Class | Cell Line | Assay Type | IC50 (µM) |

| Ibuprofen Derivative | HepG2 (Liver Cancer) | MTT Assay | 25-100 |

| Flurbiprofen Amide | Various | Cell Viability | 10-50 |

| Indomethacin-Podophyllotoxin Conjugate | 1483 (Head and Neck Cancer) | Anti-proliferative | 0.062 |

Table 4: Antimicrobial Activity of Representative Propanoic Acid Derivatives

| Compound/Derivative Class | Microorganism | Assay Type | MIC (µM/ml) |

| 2-Hydroxypropanoic Acid Derivative | S. aureus | Broth Dilution | 1.67 |

| 2-Hydroxypropanoic Acid Derivative | E. coli | Broth Dilution | >2.0 |

| Propionic Acid Schiff Bases | S. aureus | Broth Dilution | 0.0625 - 1.0 |

| Propionic Acid Schiff Bases | E. coli | Broth Dilution | 0.125 - >1.0 |

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reliable evaluation of the biological activities of novel compounds. The following sections provide methodologies for key assays.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2). The PGH2 is then reduced, and the resulting product is quantified using a colorimetric or fluorometric method.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., Tris-HCl)

-

Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Test compounds (this compound derivatives)

-

Reference inhibitors (e.g., ibuprofen, celecoxib)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

-

Add various concentrations of the test compounds or reference inhibitors to the wells of a microplate.

-

Add the enzyme reaction mixture to the wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding arachidonic acid and the detection probe.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for In Vitro COX Inhibition Assay.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound derivatives.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compounds (this compound derivatives)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., indomethacin)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Measure the initial paw volume of each rat using a plethysmometer.

-

Administer the test compounds, reference drug, or vehicle orally or intraperitoneally.

-

After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group at each time point.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Cell culture medium and supplements

-

Test compounds (this compound derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Workflow for MTT Cytotoxicity Assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against various microorganisms.

Principle: The broth microdilution method involves challenging microorganisms with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (this compound derivatives)

-

Positive control antibiotics/antifungals

-

96-well microtiter plates

-

Spectrophotometer or visual inspection

Procedure:

-

Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Add the inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration at which no growth is observed.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, the following signaling pathways are hypothesized to be modulated by this compound derivatives.

Cyclooxygenase (COX) Pathway

As previously discussed, the most probable mechanism for the anti-inflammatory and analgesic effects of these derivatives is the inhibition of COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.

Hypothesized Inhibition of the COX Pathway.

Apoptosis Pathways in Cancer Cells

Should these derivatives exhibit anticancer activity, they may induce apoptosis through various mechanisms, including the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This could involve the modulation of Bcl-2 family proteins, activation of caspases, and ultimately, programmed cell death.

Potential Induction of Apoptosis in Cancer Cells.

Structure-Activity Relationships (SAR) and Future Directions

The systematic synthesis and biological evaluation of a library of this compound derivatives will be crucial for establishing structure-activity relationships. Key structural modifications to explore include:

-

Substitution on the Cyclohexyl Ring: Introducing various substituents (e.g., alkyl, halogen, hydroxyl) at different positions on the cyclohexyl ring to probe the effect on potency and selectivity.

-

Modification of the Propanoic Acid Moiety: Esterification or amidation of the carboxylic acid group can create prodrugs with altered pharmacokinetic profiles or potentially new biological activities.

-

Stereochemistry: The chiral center at the C2 position of the propanoic acid chain is known to be important for the activity of profens. The synthesis and evaluation of individual enantiomers are critical.

Future research should focus on a multi-pronged approach:

-

Synthesis of a diverse library of this compound derivatives.

-

Systematic in vitro screening for anti-inflammatory, anticancer, and antimicrobial activities.

-

In vivo evaluation of the most promising candidates in relevant animal models.

-

Mechanistic studies to elucidate the specific signaling pathways involved.

-

Pharmacokinetic and toxicological profiling to assess the drug-like properties of lead compounds.

By following this structured approach, the scientific community can unlock the full therapeutic potential of this underexplored class of compounds and potentially develop novel drugs for a range of diseases.

An In-depth Technical Guide to the Discovery and History of Cyclohexyl-Containing Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl-containing carboxylic acids represent a significant class of organic compounds with a rich history intertwined with the foundational principles of organic chemistry and the development of modern pharmaceuticals. From their early discovery in natural sources to their synthesis through pioneering chemical reactions, these molecules have evolved from subjects of academic curiosity to crucial components in medicinal chemistry and materials science. The rigid, three-dimensional structure of the cyclohexane (B81311) ring, combined with the versatile reactivity of the carboxylic acid group, imparts unique physicochemical properties that have been exploited in the design of numerous therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to cyclohexyl-containing carboxylic acids, with a focus on their synthesis and application in drug development.

Historical Perspective: From Natural Occurrence to Synthetic Triumph

The story of cyclohexyl-containing carboxylic acids begins with the exploration of naturally occurring cyclic compounds. In the late 19th century, chemists were actively investigating the composition of petroleum. Russian chemist Vladimir Markovnikov, in his studies of Caucasian petroleum in the 1890s, identified a class of acidic compounds he termed "naphthenic acids." These were later understood to be a complex mixture of cycloaliphatic carboxylic acids, including those with cyclohexane and cyclopentane (B165970) rings.

Parallel to these discoveries, the theoretical groundwork for understanding cyclic compounds was being laid by Adolf von Baeyer. His work on "hydroaromatic" compounds in the 1880s and 1890s was pivotal in elucidating the structure and stability of cyclic systems, for which he was awarded the Nobel Prize in Chemistry in 1905. While Baeyer's primary focus was on the fundamental principles of ring strain and structure, his research paved the way for the intentional synthesis of saturated cyclic molecules.

A significant breakthrough in the synthesis of a simple cyclohexyl-containing carboxylic acid came with the development of catalytic hydrogenation. While early methods involved harsh reducing agents, the ability to catalytically hydrogenate the benzene (B151609) ring of benzoic acid to produce cyclohexanecarboxylic acid marked a major advancement. This reaction, refined over the years, remains a cornerstone of industrial synthesis for this class of compounds.

Key Synthetic Methodologies: Experimental Protocols

The synthesis of cyclohexyl-containing carboxylic acids has evolved significantly from the early, often low-yielding methods to highly efficient and selective modern protocols. Below are detailed experimental protocols for two key historical and industrially relevant synthetic methods.

Catalytic Hydrogenation of Benzoic Acid

This method represents the most direct and widely used approach for the synthesis of cyclohexanecarboxylic acid.

Experimental Protocol:

-

Apparatus: A high-pressure autoclave equipped with a magnetic stirrer, a gas inlet, a pressure gauge, and a thermocouple.

-

Materials:

-

Benzoic acid (1 mmol)

-

Supported metal catalyst (e.g., 5% Rhodium on carbon (Rh/C), 1 mol%)

-

Solvent (e.g., supercritical carbon dioxide (scCO₂), or an organic solvent like hexane)

-

Hydrogen gas (high purity)

-

-

Procedure:

-

The autoclave is charged with benzoic acid and the Rh/C catalyst.

-

The vessel is sealed and purged several times with hydrogen gas to remove any air.

-

If a solvent is used, it is added to the autoclave. For scCO₂, the vessel is pressurized with CO₂ to the desired pressure.

-

The autoclave is then pressurized with hydrogen to the desired reaction pressure (e.g., 5-15 MPa).

-

The reaction mixture is heated to the target temperature (e.g., 323 K) and stirred vigorously.

-

The reaction is monitored by observing the cessation of hydrogen uptake.

-

After the reaction is complete, the autoclave is cooled to room temperature and carefully depressurized.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure to yield the crude cyclohexanecarboxylic acid.

-

The product can be further purified by distillation or recrystallization.[1]

-

Synthesis of Gabapentin (B195806): A Pharmaceutical Application

Gabapentin, a widely prescribed medication for epilepsy and neuropathic pain, features a cyclohexyl acetic acid moiety. Its synthesis showcases a multi-step process involving the formation of a cyclohexyl-containing intermediate.

Experimental Protocol (Hofmann Rearrangement Approach):

-

Step 1: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide:

-

1,1-Cyclohexanediacetic acid anhydride (B1165640) is dissolved in a suitable solvent.

-

The solution is treated with a source of ammonia (B1221849) (e.g., a solution of ammonia in an alcohol) to open the anhydride ring and form the monoamide.

-

The reaction mixture is then neutralized with an acid to precipitate the 1,1-cyclohexanediacetic acid monoamide, which is then isolated by filtration.[2]

-

-

Step 2: Hofmann Rearrangement:

-

The 1,1-cyclohexanediacetic acid monoamide is subjected to a Hofmann rearrangement.

-

This is typically achieved by treating the monoamide with an aqueous solution of sodium hypobromite (B1234621) (often prepared in situ from bromine and sodium hydroxide) at low temperatures (-5 to -10 °C).[2][3]

-

The reaction mixture is then warmed (e.g., to 55 °C) to complete the rearrangement.[2]

-

Acidification of the reaction mixture with hydrochloric acid yields gabapentin hydrochloride.[2]

-

-

Step 3: Isolation and Purification:

-

The gabapentin hydrochloride is extracted from the aqueous solution using a suitable solvent like ethanol.[2]

-

The solvent is removed to yield the crude product, which can be further purified by recrystallization to obtain pure gabapentin.

-

Quantitative Data of Notable Cyclohexyl-Containing Carboxylic Acids

The cyclohexyl-containing carboxylic acid motif is present in several important pharmaceutical agents. The following table summarizes quantitative data for two prominent examples, tranexamic acid and gabapentin, as well as a research compound targeting DGAT1.

| Compound Name | Structure | Therapeutic Target/Application | Quantitative Data |

| Tranexamic Acid | trans-4-(aminomethyl)cyclohexanecarboxylic acid | Antifibrinolytic (prevents blood clot breakdown) | Potency: Roughly 8 times the antifibrinolytic activity of ε-aminocaproic acid.[4] Directly inhibits plasmin with an IC₅₀ of 87 mM and urokinase plasminogen activator (uPA) with a Ki of 2 mM.[4] |

| Gabapentin | 2-[1-(aminomethyl)cyclohexyl]acetic acid | Anticonvulsant, analgesic for neuropathic pain | Binds to the α2δ-1 subunit of voltage-gated calcium channels.[5] |

| DGAT1 Inhibitor (Compound 9e) | 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid | Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor (potential anti-obesity agent) | DGAT1 IC₅₀ = 14.8 nM.[6] |

Signaling Pathways and Logical Relationships

The therapeutic effects of many cyclohexyl-containing carboxylic acids are a result of their interaction with specific biological pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

Signaling Pathway of Tranexamic Acid in Fibrinolysis

Caption: Mechanism of action of tranexamic acid in inhibiting fibrinolysis.

Experimental Workflow for the Synthesis of Gabapentin

Caption: A simplified workflow for the synthesis of gabapentin.

Logical Relationship: Evolution of Synthetic Strategies for Cyclohexanecarboxylic Acid

Caption: The evolution of synthetic approaches for cyclohexanecarboxylic acid.

Conclusion

The journey of cyclohexyl-containing carboxylic acids from their initial discovery in crude oil to their current status as indispensable components in modern medicine is a testament to the progress of chemical science. The development of synthetic methodologies, particularly catalytic hydrogenation, has been instrumental in unlocking the potential of these molecules. As demonstrated by the examples of tranexamic acid and gabapentin, the unique structural features of the cyclohexyl moiety, when combined with the carboxylic acid functional group, provide a powerful platform for the design of effective therapeutic agents. Future research in this area will likely focus on the development of even more sophisticated and stereoselective synthetic methods, as well as the exploration of novel biological targets for this versatile class of compounds. This continued investigation promises to further expand the role of cyclohexyl-containing carboxylic acids in addressing unmet medical needs.

References

- 1. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents [patents.google.com]

- 2. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]

- 3. Gabapentin - Wikipedia [en.wikipedia.org]

- 4. Tranexamic acid - Wikipedia [en.wikipedia.org]

- 5. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Cyclohexylpropanoic Acid and its Structural Analogs for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyclohexylpropanoic acid and its structural analogs, with a focus on their synthesis, chemical properties, and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of cycloalkyl carboxylic acids as potential drug candidates. The guide details the cytotoxic activity of specific ester derivatives against various cancer cell lines and outlines experimental protocols for relevant biological assays. Furthermore, it explores the potential modulation of the Ras/Raf signaling pathway by structurally related compounds, offering insights for future research directions. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction to this compound

This compound is a carboxylic acid with the molecular formula C9H16O2.[1] Its structure consists of a cyclohexane (B81311) ring attached to the alpha-carbon of a propanoic acid moiety. The presence of a chiral center at the alpha-carbon gives rise to two enantiomers: (S)-2-Cyclohexylpropanoic acid and (R)-2-Cyclohexylpropanoic acid. The chemical and physical properties of the parent molecule and its enantiomers are summarized in Table 1.

Table 1: Physicochemical Properties of this compound and its Enantiomers

| Property | This compound | (S)-2-Cyclohexylpropanoic acid |

| CAS Number | 6051-13-4 | 3527-63-7 |

| Molecular Formula | C9H16O2 | C9H16O2 |

| Molecular Weight | 156.22 g/mol [1] | 156.22 g/mol |

| IUPAC Name | This compound[1] | (2S)-2-cyclohexylpropanoic acid |

| Synonyms | 2-Cyclohexylpropionic acid | (S)-2-Cyclohexyl-propionic acid |

| InChIKey | VRLUSLNMNQAPOH-UHFFFAOYSA-N[1] | VRLUSLNMNQAPOH-ZETCQYMHSA-N |

| SMILES | CC(C1CCCCC1)C(=O)O[1] | C--INVALID-LINK--C(=O)O |

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. The enantioselective synthesis of the chiral forms is of particular interest for pharmacological studies, as biological activity is often enantiomer-dependent.

General Asymmetric Synthesis Strategies

The synthesis of chiral carboxylic acids can be approached through several established methods, including:

-

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials.

-

Chiral Auxiliaries: Temporarily incorporating a chiral molecule to direct stereoselective reactions.

-

Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer.[2]

-

Enzymatic Resolution: Using enzymes to selectively react with one enantiomer in a racemic mixture.[3]

Synthesis of (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid and its Esters

A detailed synthesis of a biologically active structural analog, (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid (1a), and its corresponding esters (1b-1e) has been reported.[4] The synthesis commences with the reaction of (S)-2-amino-3-cyclohexylpropanoic acid with 1,3-dibromopropane (B121459) to yield the diacid (1a). Subsequent esterification with the corresponding absolute alcohol in the presence of thionyl chloride affords the desired esters.[4]

Experimental Protocol: Synthesis of (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid (1a) [4]

-

A mixture of (S)-2-amino-3-cyclohexylpropanoic acid, 1,3-dibromopropane, and a suitable base in a solvent is heated under reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

-

The crude product is purified by recrystallization to yield pure (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid.

Experimental Protocol: General Esterification of (1a) [4]

-

To a solution of (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid (1a) in the corresponding absolute alcohol, thionyl chloride is added dropwise at a low temperature.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The crude ester is purified by column chromatography.

Biological Activity and Potential Applications

While data on the biological activity of this compound itself is limited in the public domain, studies on its structural analogs have revealed significant cytotoxic effects against cancer cells, suggesting potential applications in oncology.

Cytotoxic Activity of Structural Analogs

Esters of (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid have demonstrated notable cytotoxicity against a panel of human leukemic cell lines.[5] The methyl, ethyl, and n-propyl esters were found to be toxic, while the parent non-esterified compound and the n-butyl ester were inactive.[5] The ethyl ester, in particular, exhibited the highest cytotoxic activity, with IC₅₀ values comparable to the chemotherapeutic drug cisplatin.[5] Similar cytotoxic activity was observed for the n-butyl ester of (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid against human glioma cells.[4]

Table 2: Cytotoxicity (IC₅₀, µM) of (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid esters against human leukemic cell lines [5]

| Compound | HL-60 | REH | MOLT-4 | KG-1 | JVM-2 | K-562 |

| Methyl ester | Toxic | Toxic | Toxic | Toxic | Toxic | Toxic |

| Ethyl ester | 10.7 | 45.4 | - | - | - | - |

| n-Propyl ester | Toxic | Toxic | Toxic | Toxic | Toxic | Toxic |

| n-Butyl ester | Inactive | Inactive | Inactive | Inactive | Inactive | Inactive |

| Parent Acid | Inactive | Inactive | Inactive | Inactive | Inactive | Inactive |

| Cisplatin | Comparable to ethyl ester | - | - | - | - | - |

Note: Specific IC₅₀ values for all toxic esters and cell lines were not provided in the source material.

The mechanism of cell death induced by these compounds is reported to be caspase-independent apoptosis, which involves the production of reactive oxygen species (ROS), mitochondrial membrane depolarization, and the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.[4][5]

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

MTT Assay Experimental Workflow

Potential Involvement in Ras/Raf Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6] Mutations in Ras and Raf are frequently implicated in human cancers. While there is no direct evidence linking this compound to this pathway, structurally related cycloalkylidene carboxylic acids have been shown to enhance the interaction between Ras and Raf proteins. This suggests that the cycloalkyl moiety may play a role in modulating this key protein-protein interaction, opening a potential avenue for future research into the anticancer mechanisms of this compound and its analogs.

Ras/Raf/MEK/ERK Signaling Pathway

Experimental Protocol: Ras-Raf Interaction Pulldown Assay

This protocol can be used to investigate the effect of test compounds on the interaction between Ras and the Ras-binding domain (RBD) of Raf.

-

Cell Lysis: Lyse cells expressing tagged Ras and Raf proteins using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Compound Incubation: Incubate the cell lysates with the test compound at various concentrations.

-

Pulldown: Add GST-Raf-RBD fusion protein immobilized on glutathione-agarose beads to the lysates and incubate to allow for binding to activated Ras.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against Ras to detect the amount of Ras that was pulled down by the Raf-RBD.

Ras-Raf Pulldown Assay Workflow

Future Directions

The preliminary data on the cytotoxic activity of this compound analogs are promising and warrant further investigation. Future research should focus on:

-

Enantioselective Synthesis: Development of a robust and scalable enantioselective synthesis for this compound to enable detailed pharmacological evaluation of the individual enantiomers.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a broader range of analogs to establish a clear SAR for cytotoxicity and other potential biological activities.

-

Mechanism of Action Studies: Further elucidation of the molecular mechanisms underlying the observed cytotoxicity, including a more in-depth investigation of the apoptotic pathway and the role of oxidative stress.

-

Ras/Raf Pathway Modulation: Direct investigation of the effects of this compound and its active analogs on the Ras/Raf signaling pathway to validate this potential target.

-

In Vivo Efficacy: Evaluation of the most potent compounds in preclinical animal models of cancer to assess their in vivo efficacy and safety profiles.

Conclusion

This compound and its structural analogs represent a class of compounds with underexplored therapeutic potential. The significant cytotoxic activity of certain ester derivatives against cancer cell lines highlights the importance of further research in this area. This technical guide provides a foundation for researchers and drug development professionals to build upon, offering key data, experimental protocols, and insights into potential mechanisms of action that can guide future discovery and development efforts. The exploration of their effects on critical signaling pathways, such as the Ras/Raf cascade, may uncover novel therapeutic strategies for the treatment of cancer and other diseases.

References

- 1. 2-Cyclohexylpropionic acid | C9H16O2 | CID 99816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, characterization and ROS-mediated cytotoxic action of novel (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid and corresponding esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclohexyl analogues of ethylenediamine dipropanoic acid induce caspase-independent mitochondrial apoptosis in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent developments in anti-cancer agents targeting the Ras/Raf/ MEK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]